1-(tert-Butyl)piperazin-2-one

Medicinal Chemistry Physicochemical Properties SAR

Reproducible SAR in CNS, metabolic, and oncology programs demands the correct N1-substituted piperazinone. 1-(tert-Butyl)piperazin-2-one delivers the sterically demanding tert-butyl group critical for target engagement. • Enables sub-nanomolar sigma-1 affinity (Ki = 0.080 nM). • Enhances metabolic stability via CYP450-resistant tert-butyl. • Direct precursor for GPR119 agonists & kinase inhibitors. Supplied with rigorous QC and global logistics support.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 681483-76-1
Cat. No. B1290010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butyl)piperazin-2-one
CAS681483-76-1
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCNCC1=O
InChIInChI=1S/C8H16N2O/c1-8(2,3)10-5-4-9-6-7(10)11/h9H,4-6H2,1-3H3
InChIKeyTZHWGNAPUMDIQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(tert-Butyl)piperazin-2-one (CAS 681483-76-1) for Medicinal Chemistry: Procurement & Selection Guide


1-(tert-Butyl)piperazin-2-one (CAS 681483-76-1) is a substituted piperazin-2-one scaffold featuring a bulky tert-butyl group at the N1 position [1]. This N-substitution differentiates it from simple piperazin-2-one and confers distinct physicochemical properties including increased lipophilicity (cLogP ~0.99) and steric shielding of the secondary amine . The compound serves primarily as a versatile intermediate in the synthesis of bioactive molecules targeting CNS disorders, metabolic diseases, and oncology, with documented applications in GPR119 modulation and muscarinic receptor ligand development [2].

1
Scaffold. N1-tert-Butyl piperazin-2-one intermediate for medicinal chemistry synthesis.
2
Physicochemical profile. Enhanced lipophilicity and steric shielding over smaller N-alkyl analogs.
3
Research context. Suited for CNS, metabolic disorder, and oncology compound exploration.

Procurement Alert: Why N1-Substituent Identity Precludes Simple Substitution of 1-(tert-Butyl)piperazin-2-one


The tert-butyl group at N1 is not an inert handle; it is a critical pharmacophoric element that dictates the compound's utility in structure-activity relationship (SAR) studies and final drug candidates . Substituting with smaller alkyl groups (e.g., methyl, ethyl) or aryl groups (e.g., phenyl) alters the molecular shape, basicity, and metabolic profile, which can ablate target engagement or introduce off-target liabilities [1]. The steric bulk of the tert-butyl moiety specifically influences the conformation of the piperazinone ring and its interactions with hydrophobic pockets in target proteins, a feature not replicated by less hindered analogs [2]. Therefore, sourcing the correct N1-substituted intermediate is essential for maintaining synthetic fidelity and achieving reproducible biological outcomes.

!
N1-Substituent shape & basicity
Smaller alkyl groups (methyl, ethyl) alter molecular geometry and basicity, potentially shifting SAR and target engagement.
!
Steric constraint replication
The unique van der Waals volume of tert-butyl imposes conformational constraints; smaller analogs may not reproduce binding modes.
!
Metabolic profile mismatch
tert-Butyl group offers enhanced metabolic stability; smaller alkyl substituents may introduce metabolic liabilities.

1-(tert-Butyl)piperazin-2-one: Quantifiable Differentiation Evidence for Scientific Procurement


Lipophilicity (cLogP) Comparison: 1-(tert-Butyl) vs. 1-Methylpiperazin-2-one

The tert-butyl group on 1-(tert-butyl)piperazin-2-one significantly elevates its calculated partition coefficient (cLogP) compared to the 1-methyl analog, indicating greater lipophilicity and potential for enhanced membrane permeability . This difference is crucial for optimizing blood-brain barrier penetration or oral absorption in lead optimization campaigns.

cLogP Comparison
Class-level inference
ΔcLogP ≈ 1.64 (target ~0.99 vs methyl ~ -0.65)
Supports lipophilicity-driven design for CNS penetration.
Predicted values; verify experimentally.
Medicinal Chemistry Physicochemical Properties SAR

Steric Bulk and Conformational Constraint: 1-(tert-Butyl) vs. 1-Methylpiperazin-2-one

The tert-butyl group imparts a significantly larger van der Waals volume and greater conformational restriction to the piperazinone ring compared to the 1-methyl analog . This steric hindrance can force specific bioactive conformations and influence binding kinetics at protein targets, a feature leveraged in the design of selective receptor modulators [1].

VdW Volume
Class-level inference
~2.9× larger (tert-Butyl ~67.6 ų vs Methyl ~23.6 ų)
Supports steric constraint for selectivity design.
Calculated volumes; context-dependent.
Medicinal Chemistry Conformational Analysis SAR

Receptor Binding Affinity: 1-(tert-Butyl)piperazin-2-one Derivative Potency at Sigma-1 Receptor

A derivative containing the 1-(tert-butyl)piperazin-2-one scaffold exhibits high affinity for the sigma-1 receptor with a Ki of 0.080 nM [1]. While this is a derivative-level measurement, it benchmarks the scaffold's potential for achieving picomolar binding in optimized contexts. In contrast, an analog where the tert-butyl group is replaced with a smaller substituent (e.g., methyl) shows significantly reduced affinity (class-level inference based on SAR trends in sigma receptor ligands) [2].

Sigma-1 Affinity
Cross-study comparable
Ki 0.080 nM (derivative) vs >10 nM (smaller N1 analog)
Indicates scaffold potential for high-affinity binding.
Derivative-level data; requires target validation.
Neuropharmacology Receptor Binding SAR

Predicted pKa and Basicity: 1-(tert-Butyl)piperazin-2-one vs. 1-Methylpiperazin-2-one

The electron-donating nature of the tert-butyl group slightly increases the basicity of the piperazinone's secondary amine compared to the methyl analog, as reflected in the predicted pKa values . This subtle difference can influence solubility, salt formation, and the degree of ionization at physiological pH, impacting both formulation and target binding.

pKa Prediction
Class-level inference
ΔpKa ≈ 0.48 (target ~7.88 vs methyl ~7.4)
May influence ionization and solubility at physiological pH.
Predicted values; experimental confirmation needed.
Medicinal Chemistry Physicochemical Properties Solubility

Metabolic Stability: tert-Butyl Group Resilience to CYP450 Oxidation

The tert-butyl group is known to be resistant to oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, compared to smaller alkyl groups like methyl or ethyl [1]. This class-level property suggests that 1-(tert-butyl)piperazin-2-one and its derivatives may exhibit enhanced metabolic stability and prolonged half-life in vivo relative to 1-methylpiperazin-2-one analogs [2].

Metabolic Stability
Class-level inference
High resistance (tert-butyl) vs Moderate-Low (methyl)
Supports metabolic robustness in DMPK studies.
Class-level property; verify in specific context.
DMPK Metabolic Stability ADME

Procurement-Driven Application Scenarios for 1-(tert-Butyl)piperazin-2-one


CNS Drug Discovery: Sigma-1 Receptor Ligand Optimization

Medicinal chemistry groups developing sigma-1 receptor modulators for pain, depression, or neurodegenerative disorders should procure 1-(tert-butyl)piperazin-2-one. The scaffold's demonstrated capacity for sub-nanomolar affinity (Ki = 0.080 nM for a derivative) [1] and its enhanced lipophilicity (cLogP ~0.99) make it a privileged starting point for achieving high brain penetration and target engagement.

Metabolic Disease Research: GPR119 Agonist Synthesis

Researchers focused on type 2 diabetes and obesity can utilize this intermediate to construct GPR119 agonists. The tert-butyl group's contribution to lipophilicity and metabolic stability is critical for the oral bioavailability and sustained action required for metabolic therapeutics [2]. The compound serves as a direct precursor for installing the core piperazinone motif in lead compounds targeting this validated GPCR.

Lead Optimization: Improving Pharmacokinetic Profiles

In DMPK-focused lead optimization, 1-(tert-butyl)piperazin-2-one is a valuable building block for introducing a metabolically robust moiety. The tert-butyl group's inherent resistance to CYP450-mediated oxidation [3] can be exploited to replace metabolically labile alkyl groups in lead compounds, potentially reducing clearance and extending half-life without a complete scaffold redesign.

Oncology: Synthesis of Cytotoxic Piperazinone Derivatives

Groups synthesizing novel cytotoxic agents can employ this intermediate to explore bioisosteric replacements. Studies on piperazinone derivatives have shown promising activity against cancer cell lines [4]. The specific steric and electronic profile of the 1-(tert-butyl)piperazin-2-one scaffold provides a unique vector for optimizing interactions with anti-cancer targets such as kinases or epigenetic modulators.

Application
Selection Property
Validation Focus
CNS target engagement research
Lipophilicity & steric profile
Binding affinity confirmation
Metabolic disorder research
Metabolic stability & lipophilicity
In vitro agonist activity verification
Lead optimization (PK improvement)
tert-Butyl metabolic robustness
Microsomal stability assessment
Oncology cell-model studies
Scaffold steric & electronic properties
Cell viability endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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